molecular formula C8H14O2 B1590453 Tert-butyl cyclopropanecarboxylate CAS No. 87661-20-9

Tert-butyl cyclopropanecarboxylate

Cat. No. B1590453
CAS RN: 87661-20-9
M. Wt: 142.2 g/mol
InChI Key: FTEAAYMAQFBUJJ-UHFFFAOYSA-N
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Patent
US07772252B2

Procedure details

To a stirred suspension of 12.09 (107.1 mmol) of potassium t-butoxide in 200 mL ether at 0° C. under nitrogen was added 13.4 g (128.6 mmol) of cyclopropanecarboxylic acid chloride over 5 min. After 30 min at 0° C. the mixture was stirred at ambient temperature for an additional 30 min. The reaction mixture was poured into aqueous saturated sodium bicarbonate and extracted with ether. The organic layer was dried and carefully concentrated to deliver 15.0 g (99%) of a yellow oil as the desired ester product.
[Compound]
Name
12.09
Quantity
107.1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-:4])[CH3:3].[K+].[CH:7]1([C:10](Cl)=[O:11])[CH2:9][CH2:8]1.C(=O)(O)[O-].[Na+]>CCOCC>[C:2]([O:4][C:10]([CH:7]1[CH2:9][CH2:8]1)=[O:11])([CH3:5])([CH3:3])[CH3:1] |f:0.1,3.4|

Inputs

Step One
Name
12.09
Quantity
107.1 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
13.4 g
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 30 min at 0° C. the mixture was stirred at ambient temperature for an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
carefully concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.